![molecular formula C9H10ClF4N B2884334 (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride CAS No. 2416218-85-2](/img/structure/B2884334.png)
(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
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Description
(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, also known as 'FTE', is a chemical compound that has been widely used in scientific research applications. This compound is a chiral amine that has shown promising results in various studies, making it a valuable tool in the field of drug discovery and development.
Scientific Research Applications
PFAS Removal in Water Treatment
Amines, particularly those containing fluorine, like (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, have been investigated for their potential in environmental applications, notably in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. A critical review emphasizes the application of amine-functionalized sorbents for PFAS removal, highlighting the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology on the efficiency of these processes. Designing next-generation sorbents considers these factors for enhanced PFAS control in municipal water and wastewater treatment, illustrating the compound's relevance in addressing persistent environmental pollutants (Ateia et al., 2019).
Fluorination in Organic Synthesis
The compound , due to its fluorinated phenyl group, aligns with the broader field of fluoroalkylation in organic chemistry. Research into fluoroalkylation reactions, particularly in aqueous media, has expanded, given the importance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials. These methodologies aim for mild, environmentally friendly incorporation of fluorinated groups into target molecules, underscoring the compound's potential utility in green chemistry and the synthesis of novel materials (Song et al., 2018).
Protein Design and Stability
In the realm of biochemistry and molecular biology, the incorporation of fluorinated amino acids into proteins has emerged as a promising strategy for enhancing protein stability against chemical and thermal denaturation while retaining biological activity. Fluorinated analogs of hydrophobic amino acids, akin to the fluorinated motif in (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, can be designed into proteins to exploit these novel properties, offering insights into the development of proteins with enhanced stability and novel functions (Buer & Marsh, 2012).
Environmental and Health Implications of Fluoropolymers
The environmental and health implications of fluorinated compounds, including polymers that might be synthesized from monomers related to (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, have been critically reviewed. While fluoropolymers are distinguished from other PFAS due to their high molecular weight and stability, leading to negligible bioavailability and bioaccumulation, the synthesis and degradation pathways of related fluorinated compounds draw attention to the need for understanding their environmental fate. Such research underscores the importance of evaluating the safety and environmental impact of fluorinated chemicals, including those related to the compound (Henry et al., 2018).
properties
IUPAC Name |
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBHILUDLKIQEF-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride |
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